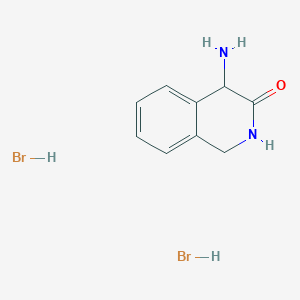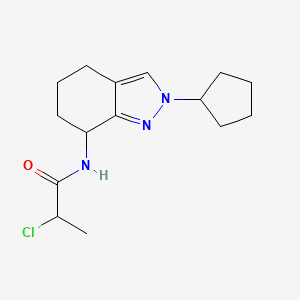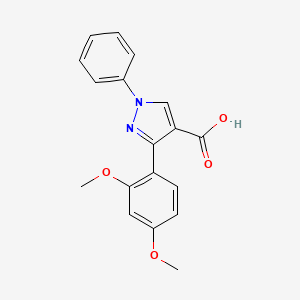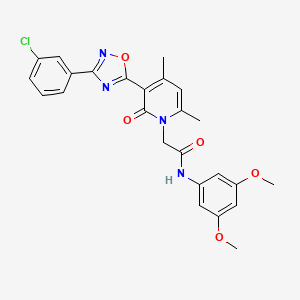![molecular formula C20H25N5O3 B2888657 3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-24-5](/img/structure/B2888657.png)
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds . For example, photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of KOH and DMF has been demonstrated .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms . The specific compound you mentioned likely has additional functional groups attached to the pyrimidine ring, which could influence its reactivity and biological activity.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including protodeboronation . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interactions
Tautomerism in nucleic acid bases, including purines and pyrimidines, plays a significant role in DNA replication and RNA synthesis. Molecular interactions affecting tautomeric equilibria can have profound implications on the stability and biological functions of these molecules, potentially influencing drug design and the development of therapeutic agents (Person et al., 1989).
Bioactive Fused Heterocycles as Enzyme Inhibitors
Purine-utilizing enzymes (PUEs) are critical in the catabolism of nitrogen-containing bases. Inhibitors targeting these enzymes, often designed based on purine and pyrimidine structures, hold therapeutic potential for treating diseases like cancer, malaria, and autoimmune disorders (Chauhan & Kumar, 2015).
Pyrimidine Metabolism in Cancer
Research on pyrimidine metabolism (PyM) in cancer highlights its non-proliferative roles, including effects on cell differentiation and metastasis. Understanding these roles can lead to new therapeutic strategies targeting cancer cell metabolism (Siddiqui & Ceppi, 2020).
Therapeutic Applications of P2 Receptor Antagonists
P2 purinergic receptors, which bind purines and pyrimidines, are implicated in several disorders. Antagonists targeting these receptors are explored for therapeutic uses, including pain management and treatment of cancer and thrombosis (Ferreira, Alves, & Soares-Bezerra, 2019).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are investigated for their applications in optoelectronic materials. These compounds, through incorporation into π-extended conjugated systems, show potential in creating novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
Similar pyridopyrimidine derivatives have been found to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides .
Mode of Action
The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped , leading to cell death .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides . This disruption leads to a decrease in the synthesis of RNA and DNA, affecting cell proliferation .
Result of Action
The inhibition of DHFR leads to a decrease in the synthesis of RNA and DNA . This results in the cessation of cell proliferation, leading to cell death . This mechanism is often exploited in the design of anticancer and antimicrobial drugs.
Safety and Hazards
The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and its biological activity. Some pyrimidine derivatives have shown promising anticancer activity, but their use would need to be carefully controlled due to the potential for side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-11-24(15-8-6-5-7-14(15)2)19-21-17-16(25(19)12-13)18(26)23(9-10-28-4)20(27)22(17)3/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELQGOJOBLIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)





![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)
![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)